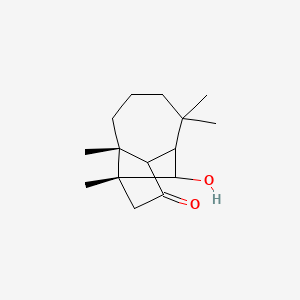
C9L2Gug8W2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Vomilenine is an intermediate chemical in the biosynthesis of ajmaline, a therapeutically applied antiarrhythmic alkaloid . This compound is significant in the field of medicinal chemistry due to its role in the biosynthetic pathway of various pharmacologically active alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
Vomilenine is primarily synthesized through enzymatic biosynthesis. This enzyme is strictly dependent on NADPH and O2 and can be inhibited by typical cytochrome P450 inhibitors such as cytochrome c, ketoconazole, and carbon monoxide . The optimal conditions for this reaction include a pH of 8.3 and a temperature of 40°C .
Industrial Production Methods
Industrial production of Vomilenine involves the use of plant cell cultures, particularly from Rauwolfia serpentina . Microsomal preparations from these cell cultures catalyze the hydroxylation of vinorine, leading to the formation of Vomilenine . The enzyme activity is optimal at day 4 after inoculation of the cell cultures in AP I medium .
化学反应分析
Types of Reactions
Vomilenine undergoes several types of chemical reactions, including:
Oxidation: Vomilenine can be oxidized to form various derivatives.
Substitution: Vomilenine can undergo substitution reactions to form different alkaloid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: The reduction of Vomilenine is catalyzed by Vomilenine reductase in the presence of NADPH.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
1,2-Dihydrovomilenine: Formed through the reduction of Vomilenine.
Raucaffricine: Formed through glycosylation of Vomilenine by vomilenine glucosyltransferase.
科学研究应用
Vomilenine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex alkaloids.
Biology: Studied for its role in the biosynthesis of ajmaline and other alkaloids.
Industry: Utilized in the production of pharmacologically active compounds through biotechnological methods.
作用机制
Vomilenine exerts its effects through its role as an intermediate in the biosynthesis of ajmaline. The key enzymes involved in its mechanism of action include vinorine hydroxylase and Vomilenine reductase . These enzymes catalyze the hydroxylation and reduction of Vomilenine, respectively, leading to the formation of ajmaline and other derivatives .
相似化合物的比较
Similar Compounds
Vinorine: The precursor to Vomilenine in the biosynthetic pathway.
1,2-Dihydrovomilenine: A reduced form of Vomilenine.
Ajmaline: A therapeutically applied antiarrhythmic alkaloid synthesized from Vomilenine.
Uniqueness
Vomilenine is unique due to its specific role as an intermediate in the biosynthesis of ajmaline. Its enzymatic conversion from vinorine and subsequent reduction to 1,2-dihydrovomilenine highlight its importance in the biosynthetic pathway of pharmacologically active alkaloids .
属性
CAS 编号 |
6880-50-8 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
[(1R,10S,12R,13E,14R,16S,17S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17-,19+,20+,21+/m0/s1 |
InChI 键 |
BERYBAUEDCRDKM-FKFYEQBHSA-N |
手性 SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H]([C@H]2[C@H]6OC(=O)C)N3[C@@H]1O |
规范 SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)






![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)



